molecular formula C9H6F2N2O2S B5365029 1-[(3,4-difluorophenyl)sulfonyl]-1H-pyrazole

1-[(3,4-difluorophenyl)sulfonyl]-1H-pyrazole

Cat. No.: B5365029
M. Wt: 244.22 g/mol
InChI Key: WYCYFBWFOOZMME-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)sulfonyl]-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a sulfonyl group attached to a 3,4-difluorophenyl moiety

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2S/c10-8-3-2-7(6-9(8)11)16(14,15)13-5-1-4-12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCYFBWFOOZMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)S(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-difluorophenyl)sulfonyl]-1H-pyrazole typically involves the reaction of 3,4-difluorobenzenesulfonyl chloride with a pyrazole derivative. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Difluorophenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

1-[(3,4-Difluorophenyl)sulfonyl]-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    1-[(3,5-Difluorophenyl)sulfonyl]-1H-pyrazole: Similar structure but with different fluorine substitution pattern.

    1-[(2,4-Difluorophenyl)sulfonyl]-1H-pyrazole: Another isomer with different fluorine positions.

    3,4-Difluorobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

Uniqueness

1-[(3,4-Difluorophenyl)sulfonyl]-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-difluorophenyl group can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable compound for research and development .

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